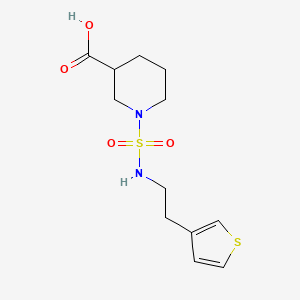
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid, also known as TESC, is a sulfonamide-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC is a small molecule that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exert its biological effects by modulating various signaling pathways. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to activate the p38 MAPK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid also exhibits various biological activities, which make it a promising candidate for drug development. However, there are also some limitations to using 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in lab experiments. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. First, further studies are needed to fully understand the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This will help to design more targeted experiments to elucidate its biological effects. Second, more studies are needed to evaluate the potential therapeutic applications of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in various diseases. Third, the development of novel derivatives of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the development of new synthetic methods for 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may help to improve its yield and purity, which can facilitate its use in lab experiments and drug development.
Conclusion
In conclusion, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is a sulfonamide-based compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process, and its mechanism of action is not fully understood. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments, but also has some limitations. Future research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is needed to fully understand its biological effects and potential therapeutic applications.
Synthesemethoden
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 1-(piperidin-3-yl)propan-1-one with thiophene-2-carbaldehyde followed by N-methylation with methyl iodide. The resulting compound is then treated with sodium sulfite to yield 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This method has been optimized to achieve high yields and purity of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to possess anti-microbial activity against various bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
1-(2-thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c15-12(16)11-2-1-6-14(8-11)20(17,18)13-5-3-10-4-7-19-9-10/h4,7,9,11,13H,1-3,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLJLBXJKMNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCCC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

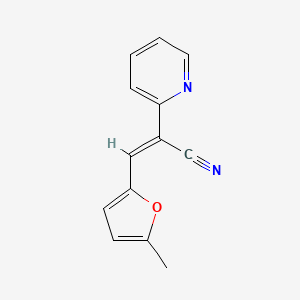
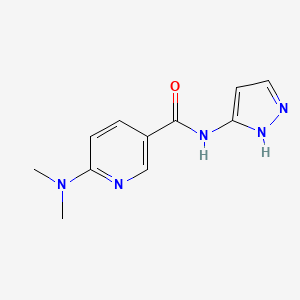
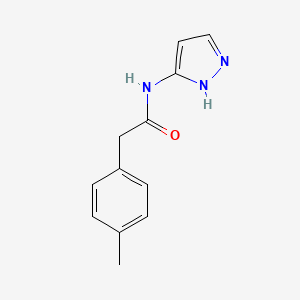

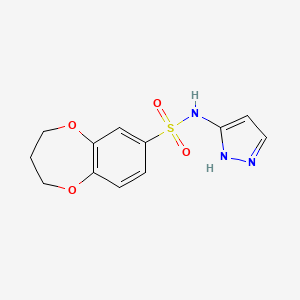
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
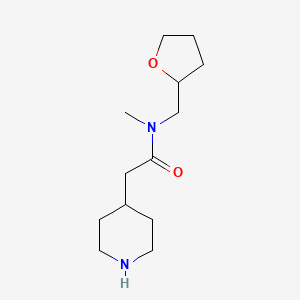
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
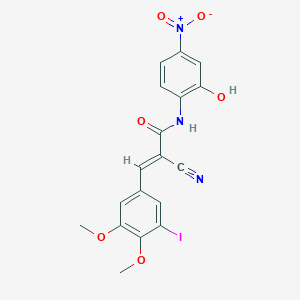
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)
